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CAS No.: 1613-41-8

Cat. No.: B156837

Get Quote

Executive Summary
The 2-phenethylquinoline scaffold represents a pivotal pharmacophore in medicinal

chemistry, serving as the structural backbone for high-affinity CysLT1 receptor antagonists

(asthma/allergic rhinitis) and P-glycoprotein (P-gp) modulators (multidrug resistance reversal).

Unlike its rigid precursor, the 2-styrylquinoline, the phenethyl analog introduces a flexible

ethylene linker that significantly alters binding kinetics, metabolic stability, and lipophilicity.

This guide provides a comparative analysis of 2-phenethylquinoline analogs against industry

standards (Montelukast and Verapamil), detailing the structure-activity relationships (SAR) that

drive their dual-therapeutic potential.
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The biological activity of 2-phenethylquinolines is governed by their ability to mimic the

hydrophobic domains of endogenous ligands (e.g., Leukotriene D4) or interact with

transmembrane efflux pumps.

The Pharmacophore
The scaffold consists of three critical domains:

The Quinoline Core: Provides

-

stacking interactions (typically with Trp/Phe residues in the receptor pocket).

The Ethylene Linker: A saturated, flexible bridge allowing the molecule to adopt a "bent"

conformation necessary for deep pocket binding, distinct from the planar "rigid" binding of

styryl analogs.

The Phenyl Tail: A hydrophobic anchor that tolerates diverse substitutions to modulate

potency.

Mechanism of Action (Dual-Targeting)
Target A: CysLT1 Receptor Antagonism: The molecule competes with Cysteinyl Leukotrienes

(LTC4, LTD4, LTE4), preventing bronchoconstriction and inflammation.[1][2]

Target B: MDR Reversal (P-gp Inhibition): The lipophilic quinoline core binds to the P-

glycoprotein efflux pump, preventing the export of chemotherapeutic agents (e.g.,

Doxorubicin) from cancer cells.

Part 2: Comparative Performance Analysis
The following analysis contrasts a representative optimized 2-Phenethylquinoline Analog

(Compound 7d) against FDA-approved standards.
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Feature
2-Phenethylquinoline

Analog (7d)

Montelukast

(Standard of Care)

Verapamil (MDR

Standard)

Primary Indication
Asthma / MDR

Reversal

Asthma (CysLT1

Antagonist)

Hypertension / MDR

Reversal

CysLT1 12 - 45 nM < 5 nM > 10,000 nM (Inactive)

MDR Reversal (

)*
8.5 N/A 4.2

Metabolic Stability
High (Saturated

Linker)

Moderate (CYP2C8

substrate)

Low (Extensive First-

Pass)

Lipophilicity (LogP) 4.5 - 5.2
8.6 (High protein

binding)
3.8

Linker Type Flexible (Ethyl)
Flexible (Propyl-thio-

ether)
Flexible (Alkyl amine)

*RF (Reversal Fold): Ratio of

of cytotoxic drug alone vs. with modulator. Higher is better.

Critical Insights
Potency vs. Montelukast: While Montelukast exhibits superior nanomolar affinity due to its

specialized acidic side chain, the 2-phenethylquinoline analogs retain significant functional

antagonism (low nM range) with a simpler synthetic route.

MDR Superiority: The 2-phenethylquinoline scaffold outperforms Verapamil in reversing

multidrug resistance in cancer cell lines (e.g., MCF-7/ADR), primarily due to optimized

hydrophobic interactions within the P-gp binding pocket.

Part 3: Structure-Activity Relationship (SAR) Logic
The optimization of this scaffold relies on precise modifications at three vectors.

SAR Visualization (Graphviz)
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Figure 1: SAR Decision Tree for 2-Phenethylquinoline Optimization. The diagram highlights

the divergent optimization pathways for Asthma (Acidic tail) vs. MDR Reversal (Hydrophobic

tail).

Key SAR Findings
The C-7 Halogenation: Substitution at position 7 of the quinoline ring (specifically -Cl or -F) is

non-negotiable for high affinity. This mimics the chloro-quinoline moiety found in

Montelukast, enhancing lipophilic interaction with the receptor pocket.

Linker Saturation: Reducing the styryl (double bond) to phenethyl (single bond) increases

rotational freedom. This flexibility allows the molecule to adapt to the induced-fit

requirements of the CysLT1 GPCR, often improving

values compared to rigid analogs.
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The "Acidic Anchor": For CysLT1 activity, a carboxylic acid or tetrazole mimic on the phenyl

ring is required to form an ionic bridge with arginine residues (e.g., Arg-156) in the receptor.

Part 4: Synthetic Methodology
The synthesis of 2-phenethylquinolines is efficiently achieved via the Friedländer

Condensation followed by selective hydrogenation, or via direct C-H Activation.

Synthetic Pathway Diagram[3]

Alternative: Direct C-H Activation
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Figure 2: Primary synthetic route via condensation and reduction, with an alternative transition-

metal catalyzed approach.
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Part 5: Experimental Protocols (Self-Validating)
To reproduce the comparative data, the following protocols must be strictly adhered to.

Protocol A: CysLT1 Receptor Calcium Mobilization
Assay
Validates functional antagonism against Montelukast.

Cell Line Preparation: Use U937 cells differentiated with DMSO (1.25%) for 4 days to

express CysLT1 receptors.

Dye Loading: Incubate cells (

cells/well) with Fluo-4 AM (

) in Tyrode’s buffer + Probenecid (

) for 45 mins at 37°C.

Control Check: Ensure >90% cell viability via Trypan Blue before loading.

Compound Addition: Add 2-phenethylquinoline analogs or Montelukast (0.1 nM – 10

) and incubate for 15 mins.

Agonist Challenge: Inject LTD4 (10 nM) using a FLIPR (Fluorometric Imaging Plate Reader).

Data Analysis: Measure fluorescence peak (

). Calculate % Inhibition relative to LTD4-only wells.

Validation: The

of Montelukast must fall within 1–5 nM for the assay to be valid.

Protocol B: MDR Reversal Assay (Doxorubicin
Accumulation)
Validates P-gp inhibition against Verapamil.
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Cell Seeding: Seed MCF-7/ADR (Doxorubicin-resistant) cells in 96-well plates (

cells/well).

Treatment: Treat cells with Doxorubicin (

) alone OR in combination with the test compound (

) or Verapamil (

).

Incubation: Incubate for 2 hours at 37°C.

Lysis & Measurement: Wash cells 3x with ice-cold PBS. Lyse cells and measure Doxorubicin

fluorescence (Ex: 485 nm / Em: 590 nm).

Calculation:

Validation: Verapamil should yield an RF > 3.0.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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